molecular formula C90H108O6 B12626500 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene CAS No. 921937-77-1

2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene

Cat. No.: B12626500
CAS No.: 921937-77-1
M. Wt: 1285.8 g/mol
InChI Key: NBYIUMCTATUSFM-UHFFFAOYSA-N
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Description

2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is a compound known for its unique structural properties and applications in various scientific fields. It features a hexagonal fused triphenylene core with six n-hexyloxy side chains symmetrically distributed at the 2,3,6,7,10,11-positions. These side chains enhance the solubility of the compound in organic solvents and increase the electron density of the triphenylene core .

Preparation Methods

The synthesis of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene typically involves the oxidative coupling of 2-acetoxy-1-hexyloxybenzene to form the triphenylene coreThe reaction conditions often include the use of catalysts and solvents to facilitate the coupling and substitution reactions . Industrial production methods may involve scaling up these reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in the formation of reduced triphenylene derivatives.

    Substitution: The hexyloxy side chains can be substituted with other functional groups through nucleophilic substitution reactions.

Scientific Research Applications

2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene involves its ability to self-organize into columnar structures. The hexyloxy side chains promote solubility and enhance electron density, facilitating charge transport in electronic applications. The molecular targets and pathways involved include interactions with other molecules in the formation of liquid crystalline phases and the promotion of charge mobility in electronic devices .

Comparison with Similar Compounds

2,3,6,7,10,11-Hexakis[2-(hexyloxy)phenyl]triphenylene is unique due to its specific arrangement of hexyloxy side chains and its ability to form stable columnar phases. Similar compounds include:

These comparisons highlight the unique structural and functional properties of this compound, making it a valuable compound in various scientific and industrial applications.

Properties

CAS No.

921937-77-1

Molecular Formula

C90H108O6

Molecular Weight

1285.8 g/mol

IUPAC Name

2,3,6,7,10,11-hexakis(2-hexoxyphenyl)triphenylene

InChI

InChI=1S/C90H108O6/c1-7-13-19-37-55-91-85-49-31-25-43-67(85)73-61-79-80(62-74(73)68-44-26-32-50-86(68)92-56-38-20-14-8-2)82-64-76(70-46-28-34-52-88(70)94-58-40-22-16-10-4)78(72-48-30-36-54-90(72)96-60-42-24-18-12-6)66-84(82)83-65-77(71-47-29-35-53-89(71)95-59-41-23-17-11-5)75(63-81(79)83)69-45-27-33-51-87(69)93-57-39-21-15-9-3/h25-36,43-54,61-66H,7-24,37-42,55-60H2,1-6H3

InChI Key

NBYIUMCTATUSFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=CC=C1C2=C(C=C3C(=C2)C4=CC(=C(C=C4C5=CC(=C(C=C35)C6=CC=CC=C6OCCCCCC)C7=CC=CC=C7OCCCCCC)C8=CC=CC=C8OCCCCCC)C9=CC=CC=C9OCCCCCC)C1=CC=CC=C1OCCCCCC

Origin of Product

United States

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